1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane
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Overview
Description
1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a difluoromethoxy group
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane typically involves the bromination of a cyclohexane derivative followed by the introduction of the difluoromethoxy group. One common synthetic route includes:
Bromination: Starting with a cyclohexane derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromomethyl group.
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent under specific conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties.
Materials Science: It is utilized in the creation of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, while the difluoromethoxy group can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane can be compared with similar compounds such as:
1-(Bromomethyl)-3-fluorocyclohexane: This compound has a similar structure but with a single fluorine atom, leading to different reactivity and applications.
1-(Bromomethyl)-4-methoxycyclohexane:
The uniqueness of this compound lies in the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and stability compared to its analogs.
Properties
Molecular Formula |
C8H13BrF2O |
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Molecular Weight |
243.09 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(difluoromethoxy)cyclohexane |
InChI |
InChI=1S/C8H13BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h6-8H,1-5H2 |
InChI Key |
JBPBPQZZBWJPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CBr)OC(F)F |
Origin of Product |
United States |
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